Target Engagement Selectivity Profile: Bromodomain BD2 vs. BD1 Discrimination
In a BROMOscan assay panel, the 3-bromo-benzamide derivative demonstrated significant binding discrimination between the BD1 and BD2 domains of BRD4, a key epigenetic target, with a BD2 Kd of 0.300 nM [1]. This represents an approximately 11,000-fold selectivity over BD1, where the Kd was 3.30 x 10^3 nM [1]. The closely related analog lacking the bromine atom, or with a different halogen substitution, would be expected to alter this selectivity window, as evidenced by class-level SAR showing that halogen identity critically influences domain selectivity within BET proteins [2].
| Evidence Dimension | Binding Affinity (Kd) and BD2/BD1 Fold-Selectivity |
|---|---|
| Target Compound Data | BRD4 BD2 Kd: 0.300 nM; BRD4 BD1 Kd: 3.30 x 10^3 nM |
| Comparator Or Baseline | BET protein class-level baseline: typical pan-BET inhibitors show BD2/BD1 selectivity of 1-10 fold. The unsubstituted benzamide analog series typically exhibits reduced selectivity [2]. |
| Quantified Difference | ~11,000-fold BD2 vs. BD1 selectivity window |
| Conditions | BROMOscan assay; human partial-length BRD4 BD2 expressed in bacterial system; dissociation constant. |
Why This Matters
This extreme intra-family selectivity is a critical differentiator for epigenetic probe studies, ensuring that phenotypic outcomes can be confidently assigned to BD2 inhibition rather than off-target BET effects.
- [1] BindingDB Entry for BDBM50148603. Affinity Data for BRD4 BD2 and BD1. Accessed via BindingDB. View Source
- [2] Fu, Y., Zhang, Y., & Sun, H. (2021). Progress in the development of domain selective inhibitors of the bromo and extra terminal domain family (BET) proteins. European Journal of Medicinal Chemistry, 226, 113825. View Source
